![molecular formula C15H14N4O B3055553 Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- CAS No. 65446-32-4](/img/structure/B3055553.png)
Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]-
描述
Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound features a benzimidazole moiety, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-methylphenol (p-cresol) using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-methyl-1H-benzimidazole in an alkaline medium to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and benzimidazole moieties.
Reduction: The azo group (N=N) can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Oxidation of the phenolic group can lead to the formation of quinones.
Reduction: Reduction of the azo group results in the formation of corresponding amines.
Substitution: Substitution reactions can yield various halogenated or sulfonated derivatives.
科学研究应用
Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the benzimidazole moiety.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function. The benzimidazole moiety is known to inhibit microtubule formation, which is crucial for cell division.
Pathways Involved: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
相似化合物的比较
Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- can be compared with other similar compounds:
Phenol, 4-(2-(4-((1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl)amino)-1-piperidinyl)ethyl)-: This compound features a similar benzimidazole moiety but with different substituents, leading to variations in its chemical and biological properties.
2-Methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol: Another similar compound with a benzimidazole ring, but with different methyl group positions, affecting its reactivity and applications.
The uniqueness of Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- lies in its specific structure, which combines the properties of phenol, azo, and benzimidazole groups, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
4-methyl-2-[(1-methylbenzimidazol-2-yl)diazenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-7-8-14(20)12(9-10)17-18-15-16-11-5-3-4-6-13(11)19(15)2/h3-9,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTAILLTZVMOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425694 | |
| Record name | Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65446-32-4 | |
| Record name | Phenol, 4-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



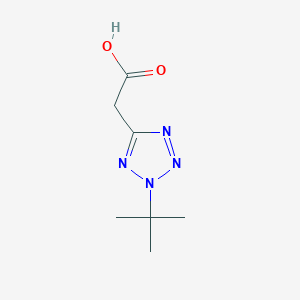
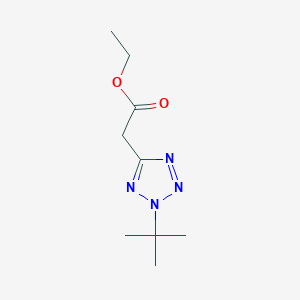

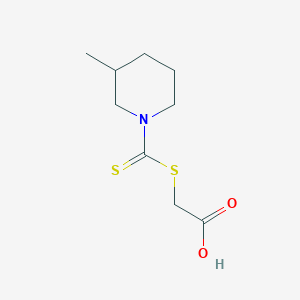
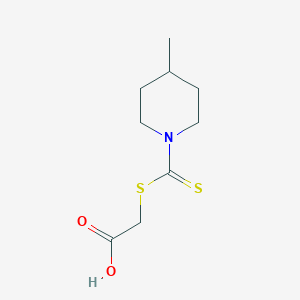
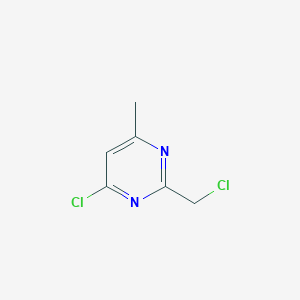

![4-Hydrazino[1]benzofuro[3,2-d]pyrimidine](/img/structure/B3055479.png)

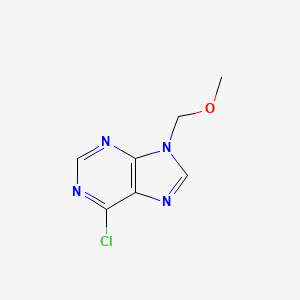

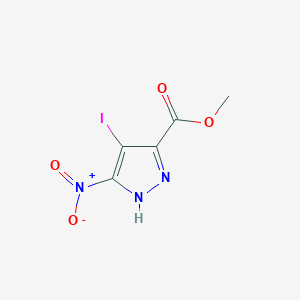
![1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B3055492.png)
